Elevated Lipophilicity (LogP) Relative to Mono-Fluorinated and Non-Fluorinated Cyclobutanamine Analogs
The hydrochloride salt of 1-(2,6-Difluorophenyl)cyclobutanamine exhibits a calculated LogP value of 3.805, which is substantially higher than that of its 4-fluoro analog (LogP = 2.864) and the non-fluorinated 1-phenylcyclobutanamine (LogP = 1.997) . This ~0.9 log unit increase corresponds to approximately an 8-fold difference in octanol-water partition coefficient, indicating markedly enhanced lipophilicity conferred by the 2,6-difluoro substitution pattern.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.805 (hydrochloride salt) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclobutanamine (LogP = 2.864); 1-Phenylcyclobutanamine (LogP = 1.997) |
| Quantified Difference | +0.94 log units vs. 4-Fluoro analog; +1.81 log units vs. non-fluorinated parent |
| Conditions | Calculated via commercial database algorithms (XLogP3) |
Why This Matters
Higher LogP enhances passive membrane permeability and CNS penetration potential, a critical factor for selecting building blocks in CNS drug discovery programs.
